Cas no 92-17-1 (3-(m-Aminophenyl)-N-(o-methoxyphenyl)-3-oxopropionamide)

92-17-1 structure
Product name:3-(m-Aminophenyl)-N-(o-methoxyphenyl)-3-oxopropionamide
CAS No:92-17-1
MF:C16H16N2O3
MW:284.309844017029
CID:805523
3-(m-Aminophenyl)-N-(o-methoxyphenyl)-3-oxopropionamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanamide,3-amino-N-(2-methoxyphenyl)-b-oxo-
- [2-(morpholin-4-ylmethyl)phenyl]methanol
- 3-(m-aminophenyl)-N-(o-methoxyphenyl)-3-oxopropionamide
- 3-(3-aminophenyl)-N-(2-methoxyphenyl)-3-oxopropanamide
- Benzenepropanamide, 3-amino-N-(2-methoxyphenyl)-.beta.-oxo-
- Benzenepropanamide, 3-amino-N-(2-methoxyphenyl)-beta-oxo-
- STK000917
- alpha-(m-Aminobenzoyl)-2'-methoxyacetanilide
- 3-AMINO-N-(2-METHOXYPHENYL)-BETA-OXOBENZENEPROPIONAMIDE
- 3-(m-Aminophenyl)-N-(o-methoxyphenyl)-3-oxopropionamide
-
- Inchi: 1S/C16H16N2O3/c1-21-15-8-3-2-7-13(15)18-16(20)10-14(19)11-5-4-6-12(17)9-11/h2-9H,10,17H2,1H3,(H,18,20)
- InChI Key: OQYSWVBFARFVTJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1NC(CC(C1C=CC=C(C=1)N)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 373
- Topological Polar Surface Area: 81.4
- XLogP3: 2.5
3-(m-Aminophenyl)-N-(o-methoxyphenyl)-3-oxopropionamide Related Literature
-
1. 605. Bromine trifluoride as an ionizing solventA. A. Woolf,H. J. Emeléus J. Chem. Soc. 1949 2865
-
2. 864. Physical properties and chemical constitution. Part XXVIII. Pyridine derivativesColin T. Kyte,George H. Jeffery,Arthur I. Vogel J. Chem. Soc. 1960 4454
-
3. New dimeric forms of cyclo-octatetraene: crystal structures of tricarbonylruthenium and pentacarbonyldiruthenium complexes containing dimeric cyclo-octatetraeneRichard Goddard,Peter Woodward J. Chem. Soc. Dalton Trans. 1979 661
-
Morag Oliver,Ayesha Ahmad,Nazila Kamaly,Eric Perouzel,Annabelle Caussin,Michael Keller,Amy Herlihy,Jimmy Bell,Andrew D. Miller,Michael R. Jorgensen Org. Biomol. Chem. 2006 4 3489
-
5. Triethylborane-mediated atom-transfer cyclisation of 2-iodo-N-(prop-2-enyl)acetamides and related compoundsMasazumi Ikeda,Hirotaka Teranishi,Kohei Nozaki,Hiroyuki Ishibashi J. Chem. Soc. Perkin Trans. 1 1998 1691
-
John Marshall,John Carroll,James S. Crighton,Charles L. R. Barnard J. Anal. At. Spectrom. 1992 7 349R
-
7. XXXV.—The influence of solvents on the rotation of optically active compounds. Part XI. Ethyl tartrate in aliphatic halogen derivativesThomas Stewart Patterson,David Thomson J. Chem. Soc. Trans. 1908 93 355
-
8. Metal complexes of thio-hydroxamic acids. Part I. Crystal structure of bis(thioacetohydroxamato)nickel(II)T. Sato,M. Shiro,H. Koyama J. Chem. Soc. B 1968 989
-
9. 502. Gas-phase reactions of halogenoalkylsilanes. Part I. 2-ChloroethyltrichlorosilaneI. M. T. Davidson,C. Eaborn,M. N. Lilly J. Chem. Soc. 1964 2624
-
10. Chemical equilibria. Part 2.—Dehydrogenation of propanol and butanolE. Buckley,J. D. Cox Trans. Faraday Soc. 1967 63 895
92-17-1 (3-(m-Aminophenyl)-N-(o-methoxyphenyl)-3-oxopropionamide) Related Products
- 899994-17-3(N-{2-tert-butyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}-N'-2-(3-methoxyphenyl)ethylethanediamide)
- 58791-94-9(Hydrazine, (4-chloro-2-methylphenyl)-)
- 894037-63-9(N-2-(4-methoxyphenyl)ethyl-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide)
- 55633-21-1(Cefazolin Sulfoxide)
- 54314-84-0([(3-bromopropoxy)methyl]benzene)
- 2247932-38-1(Antiviral agent 38)
- 40829-04-7(D-Tyrosinol hydrochloride)
- 868676-38-4(3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopentad1,3thiazol-2-yl}propanamide)
- 2228481-89-6(2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-1-ol)
- 886361-70-2(4-[5-(CHLOROMETHYL)-2-PYRIDINYL]BENZENECARBALDEHYDE)
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
